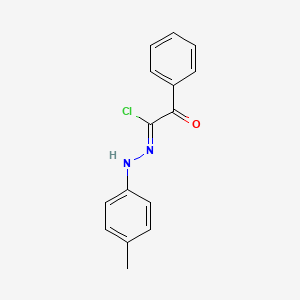

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride, also known as 4-methylbenzohydrazide, is an organic compound with the molecular formula C9H9ClN2O. It is an important intermediate in the synthesis of many pharmaceuticals and pesticides. It is a white, crystalline solid that is soluble in organic solvents. It is a versatile reagent with a wide range of applications in organic synthesis.

Aplicaciones Científicas De Investigación

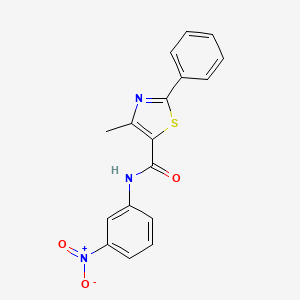

Heterocyclic Compound Synthesis

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride and its derivatives are prominent in synthesizing heterocyclic compounds. Moussa et al. (2023) highlighted its role in producing 5-arylimino-1,3,4-thiadiazole derivatives through reactions with N-arylcyanothioformamides. These derivatives are significant due to their diverse functional groups and potential biological activities. The synthesis features mild conditions, broad substrate scope, and high yields, with structures confirmed by X-ray diffraction and NMR spectroscopy, demonstrating the compound's utility in creating complex molecular structures (Moussa et al., 2023).

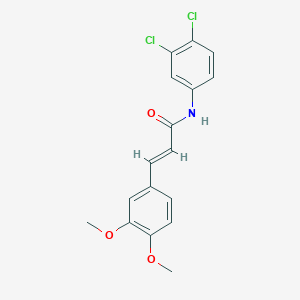

Mesogenic Property Exploration

N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride derivatives have been used to explore mesogenic properties in materials science. Prajapati and Modi (2010) synthesized rod-shaped and bent-shaped mesogenic oxadiazoles and thiadiazoles by cyclizing related compounds, investigating their mesomorphic properties. These studies are crucial for understanding liquid crystalline behavior in materials (Prajapati & Modi, 2010).

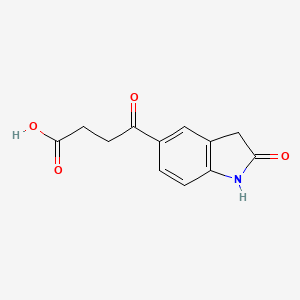

Catalytic and Polymer Applications

The compound and its derivatives have catalytic applications and relevance in polymer production. For instance, Qian et al. (2011) explored iron(III) amine-bis(phenolate) complexes using derivatives of N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride for catalytic alkylation of aryl Grignard reagents. Such research is pivotal for advancing synthetic methodologies in organic chemistry and material science (Qian et al., 2011).

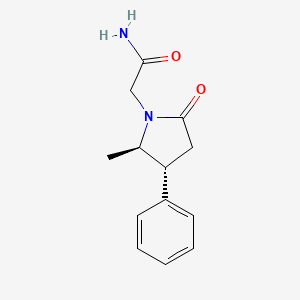

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for N-(4-Methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride.

Mode of Action

Related compounds often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to have diverse biological activities, suggesting that n-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride may have similar effects .

Propiedades

IUPAC Name |

(1Z)-N-(4-methylphenyl)-2-oxo-2-phenylethanehydrazonoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-11-7-9-13(10-8-11)17-18-15(16)14(19)12-5-3-2-4-6-12/h2-10,17H,1H3/b18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHCZZQUWWMHBV-SDXDJHTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(/C(=O)C2=CC=CC=C2)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)

![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2631744.png)

![6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2631747.png)

![2,4,6-Trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2631749.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)

![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)